1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione
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Overview
Description
1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic compound with a complex structure It is characterized by the presence of a fluorinated pyrimidine ring and a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. The process begins with the preparation of the sugar moiety, which is then coupled with the fluorinated pyrimidine ring. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moiety are protected using suitable protecting groups to prevent unwanted reactions.
Fluorination: Introduction of the fluorine atom into the pyrimidine ring is achieved using fluorinating agents under controlled conditions.
Coupling Reaction: The protected sugar moiety is coupled with the fluorinated pyrimidine ring using a coupling reagent.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution of the fluorine atom can result in various substituted pyrimidine derivatives.
Scientific Research Applications
1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Biochemistry: It is used as a tool to study enzyme mechanisms and interactions with nucleic acids.
Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom enhances its binding affinity to enzymes involved in nucleic acid synthesis, leading to inhibition of DNA and RNA polymerases. This results in the inhibition of viral replication and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar fluorinated pyrimidine structure.
Zidovudine: An antiviral compound with a similar sugar moiety.
Uniqueness
1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of a fluorinated pyrimidine ring and a sugar moiety, which enhances its binding affinity and specificity for nucleic acid-related enzymes. This makes it a promising candidate for further research and development in medicinal chemistry and biochemistry.
Biological Activity
1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione (commonly referred to as the compound) is a synthetic nucleoside analog with potential therapeutic applications. Its structure incorporates a pyrimidine base and a tetrahydrofuran sugar moiety, which are crucial for its biological activity.
Chemical Structure
The compound's chemical formula is C10H12FN3O5, and its IUPAC name reflects its complex stereochemistry. The presence of fluorine in the pyrimidine ring enhances its biological properties by increasing lipophilicity and potentially altering metabolic pathways.
The biological activity of this compound primarily revolves around its ability to inhibit key enzymes involved in nucleic acid synthesis. It acts as an inhibitor of various polymerases and ligases, which are essential for DNA replication and repair processes. This inhibition can lead to the disruption of cellular proliferation in cancerous cells or pathogens.
Biological Activity Overview
Research has shown that the compound exhibits significant biological activities including:
- Antiviral Activity : The compound has demonstrated efficacy against various viral strains by inhibiting viral replication.
- Antitumor Properties : Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
- Antimicrobial Effects : It has shown activity against bacterial strains by targeting specific bacterial enzymes.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antiviral Studies : A study published in Molecules reported that the compound effectively inhibited the replication of Mycobacterium tuberculosis MurA-F enzymes with an inhibitory effect reaching up to 56% at concentrations of 100 μM .
- Antitumor Activity : In vitro experiments demonstrated that the compound could significantly reduce cell viability in breast cancer cell lines (MCF-7), showing a dose-dependent response with IC50 values ranging from 10 to 30 µM .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active sites of target enzymes, suggesting a competitive inhibition mechanism. This was corroborated by kinetic assays which indicated reduced enzyme activity in the presence of the compound .
Data Tables
Properties
Molecular Formula |
C9H11FN2O6 |
---|---|
Molecular Weight |
262.19 g/mol |
IUPAC Name |
1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8+/m1/s1 |
InChI Key |
FHIDNBAQOFJWCA-NRFSWKIWSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Origin of Product |
United States |
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